molecular formula C20H34O3 B1150828 Imbricatolic Acid CAS No. 6832-60-6

Imbricatolic Acid

Cat. No. B1150828
CAS RN: 6832-60-6
M. Wt: 322.5 g/mol
InChI Key:
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Description

Imbricatolic Acid is a natural product found in Teucrium divaricatum, Juniperus communis var. communis, and other organisms . It is one of the main constituents of the resin from the large tree Araucaria araucana .


Synthesis Analysis

Derivatives of Imbricatolic acid have been synthesized by introducing various nitrogenous functionalities at C-15 and C-19 positions . They were evaluated for PTP-1B enzyme inhibition activity . Dimeric diterpenes from the labdane imbricatolic acid using esters, ethers and the triazole ring as linkers have also been synthesized .


Molecular Structure Analysis

The Imbricatolic Acid molecule contains a total of 58 bond(s). There are 24 non-H bond(s), 2 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 primary alcohol(s) .


Chemical Reactions Analysis

While specific chemical reactions involving Imbricatolic Acid are not detailed in the search results, it’s worth noting that microbial transformation of Imbricatolic Acid has been achieved with Aspergillus niger and Rhizopus nigricans .


Physical And Chemical Properties Analysis

Imbricatolic Acid has a molecular weight of 322.5 g/mol . It contains Hydrogen Bond Donor Count of 2 and Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 6 . The Topological Polar Surface Area is 57.5 Ų .

Scientific Research Applications

Biotransformations by Microorganisms

Imbricatolic Acid can be transformed by various microorganisms. For instance, when it is subjected to Aspergillus niger , it is transformed into 1α-hydroxyimbricatolic acid . On the other hand, Rhizopus nigricans transforms Imbricatolic Acid into 15-hydroxy-8,17-epoxylabdan-19-oic acid . These transformations can be used to produce different derivatives of Imbricatolic Acid for various applications.

Antiproliferative Effects

Imbricatolic Acid and its derivatives have shown antiproliferative effects . For example, 1α-hydroxyimbricatolic acid has shown moderate toxicity towards human lung fibroblasts and AGS cells . This suggests potential applications in cancer research and treatment.

Synthesis of Dimeric Labdane Diterpenes

Imbricatolic Acid can be used in the synthesis of dimeric labdane diterpenes . These compounds have shown biological activity, including antiproliferative effects . The synthesis of these dimers could lead to the development of new therapeutic agents.

Gastroprotective Effects

Imbricatolic Acid is one of the main constituents of the resin from the large tree Araucaria araucana . Both the resin and Imbricatolic Acid have been shown to display gastroprotective effects in induced gastric lesion models in animals . This suggests potential applications in the treatment of gastric disorders.

Production of Microbial Metabolites

When Imbricatolic Acid is added to a Cunninghamella echinulata culture, the main products are the microbial metabolites . This suggests that Imbricatolic Acid could be used in the production of these metabolites for various applications.

Bioconversion of Diterpenes

Imbricatolic Acid can be used in the bioconversion of diterpenes . This process involves the transformation of diterpenes by microorganisms, which can lead to the production of different derivatives with potential applications in various fields.

Safety And Hazards

Imbricatolic Acid should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It should be kept away from sources of ignition. Prolonged or repeated exposure should be avoided .

Future Directions

Imbricatolic Acid has been shown to display gastroprotective effects in induced gastric lesion models in animals . The aim of future work could be to obtain new hydroxylated derivatives of Imbricatolic Acid by means of microbial transformation .

properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16-,17+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRKLZRKJJQJLD-BEUFEYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imbricatolic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
G Schmeda-Hirschmann, C Aranda, M Kurina… - Molecules, 2007 - mdpi.com
… The aim of the present work was to obtain new hydroxylated derivatives of imbricatolic acid by means of microbial transformation using Aspergillus niger, Cunninghamella echinulata …
Number of citations: 23 www.mdpi.com
MF Khan, CS Azad, A Kumar, M Saini… - Bioorganic & Medicinal …, 2016 - Elsevier
… To find potential PTP-1B inhibitors, derivatives of Imbricatolic acid (1) … The Imbricatolic acid and active derivatives in this study … In conclusion, Imbricatolic acid was used as representative …
Number of citations: 10 www.sciencedirect.com
SK Pandey, MF Khan, S Awasthi… - Australian Journal of …, 2016 - CSIRO Publishing
… ie trans-communic acid and imbricatolic acid have been determined using density functional … more sensitive when compared with imbricatolic acid due to its experimentally observed …
Number of citations: 10 www.publish.csiro.au
S De Marino, F Cattaneo, C Festa, F Zollo… - Planta …, 2011 - thieme-connect.com
… Imbricatolic acid was isolated from the methanolic extract of the … Imbricatolic acid was evaluated for its ability to prevent cell cycle … Furthermore, no significant imbricatolic acid-induced …
Number of citations: 32 www.thieme-connect.com
MF Khan, P Kumar, J Pandey, AK Srivastava… - Bioorganic & medicinal …, 2012 - Elsevier
… , as well as keeping the structural features of imbricatolic acid in mind, we planned to … imbricatolic acid, we now report herein the results of this effort. We have isolated imbricatolic acid …
Number of citations: 13 www.sciencedirect.com
LJ Gough, JS Mills - Phytochemistry, 1970 - Elsevier
… The occurrence of imbricatolic acid in the resins of Cupremus species? is summarized in Table 1… Imbricatolic acid has also been observed in the resins of Juniperus (sections Oxycedrus …
Number of citations: 15 www.sciencedirect.com
G Schmeda-Hirschmann, L Astudillo… - Journal of …, 2005 - Elsevier
… was obtained as well as 6.5 g of imbricatolic acid. Fractions groups 7–8 (… imbricatolic acid. The w/w yields of the main compounds from the resin sample were as follows: imbricatolic acid …
Number of citations: 46 www.sciencedirect.com
JA Garbarino, ML Oyarzún… - Journal of Natural …, 1987 - ACS Publications
… [2], 15-acetyloxy-imbricatolic acid [3], 15-hydroxy-imbricatolal [4], and 15-hydroxyimbricatolic acid [5] have already been isolated before from the same plant (35). The fifth compound, 15-…
Number of citations: 12 pubs.acs.org
M Iorizzi - scholar.archive.org
… Briefly, 1 x 10 7 CaLu-6 cells were incubated with 10 μM imbricatolic acid (IA) for the times indicated in the figures. Cells were washed with cold PBS, resuspended in 0.5 mL of cold PKC …
Number of citations: 0 scholar.archive.org
MF Khan, K Dev, S Lahiri, M Dixit, R Trivedi, D Singh… - Phytomedicine, 2014 - Elsevier
… imbricatolic acid (3) and imbricatolic acid (4). Their osteogenic effect was evaluated by using validated models including alkaline phosphatase (ALP) assay, mineralization assay and …
Number of citations: 8 www.sciencedirect.com

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